molecular formula C19H20N4OS B3304214 3-(benzylsulfanyl)-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole CAS No. 921585-40-2

3-(benzylsulfanyl)-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B3304214
CAS No.: 921585-40-2
M. Wt: 352.5 g/mol
InChI Key: XNDUPFOTHYUNCS-UHFFFAOYSA-N
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Description

3-(benzylsulfanyl)-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a heterocyclic compound that features a unique structure combining an imidazole ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxyphenylhydrazine with benzyl isothiocyanate to form an intermediate, which then undergoes cyclization with an appropriate aldehyde to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzylsulfanyl)-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is unique due to its fused imidazole-triazole ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse applications .

Properties

IUPAC Name

3-benzylsulfanyl-7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-2-24-17-10-8-16(9-11-17)22-12-13-23-18(22)20-21-19(23)25-14-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDUPFOTHYUNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzylsulfanyl)-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 2
Reactant of Route 2
3-(benzylsulfanyl)-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 3
Reactant of Route 3
3-(benzylsulfanyl)-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 4
Reactant of Route 4
3-(benzylsulfanyl)-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 5
Reactant of Route 5
3-(benzylsulfanyl)-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 6
3-(benzylsulfanyl)-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

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